molecular formula C11H10BrNO2 B8492370 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 869897-99-4

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B8492370
CAS No.: 869897-99-4
M. Wt: 268.11 g/mol
InChI Key: FJGUMINAPDFUIP-UHFFFAOYSA-N
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Description

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 3rd position on the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-3-methyl-2H-isoquinolin-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3-methyl-2H-isoquinolin-1-one
  • 4-bromo-3-methyl-2H-isoquinolin-1-one
  • 4-bromo-6-methoxy-2H-isoquinolin-1-one

Uniqueness

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to the specific combination of substituents on the isoquinolinone core. The presence of both bromine and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

869897-99-4

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-6-methoxy-3-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10BrNO2/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(14)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

FJGUMINAPDFUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)OC)C(=O)N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (6.9 g, 40 mmol) is added in one portion to ice-cold suspension of 6-methoxy-3-methyl-2H-isoquinolin-1-one (6.7 g, 35 mmol) in AcOH (100 ml). The ice bath is removed, and after 1 h, the mixture is concentrated in vacuo. The residue is diluted with water (40 ml) and basified with 10N—NaOH to pH 12. The resulting white solid is filtered and dried to give 9.3 g of 4-bromo-6-methoxy-3-methyl-2H-isoquinolin-1-one. 1H NMR (CDCl3) 8.10 (d, 1H), 7.14 (s, 1H), 7.08 (d, 1H), 3.89 (s, 3H), 2.37 (s, 3H).
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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